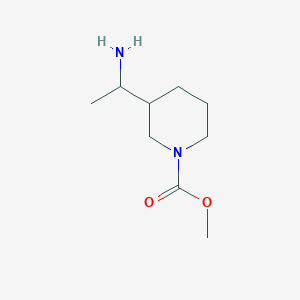

Methyl 3-(1-aminoethyl)piperidine-1-carboxylate

説明

Methyl 3-(1-aminoethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Methyl 3-(1-aminoethyl)piperidine-1-carboxylate is a compound that has been synthesized for research purposes Similar compounds have been found to interact with the trace amine-associated receptor 1 (taar1) .

Mode of Action

Compounds that target taar1 typically act as agonists, binding to the receptor and activating it . This activation can lead to various downstream effects, depending on the specific cellular context.

Biochemical Pathways

Taar1 is known to be involved in the regulation of monoaminergic systems in the brain . Therefore, it is possible that activation of TAAR1 by this compound could affect these systems, potentially influencing neurotransmission and other neural processes.

Pharmacokinetics

The compound is known to be a liquid at room temperature , which could influence its absorption and distribution

Result of Action

Activation of taar1 can have various effects, including modulation of neurotransmission and neural activity . The specific effects of this compound would likely depend on the specific context in which it is used.

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can all impact how a compound behaves. For this compound, it is known to be stable at room temperature . .

生物活性

Methyl 3-(1-aminoethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a piperidine ring, an aminoethyl side chain, and a carboxylate group, which contribute to its pharmacological properties. Research indicates that such compounds may interact with various biological targets, influencing cellular processes and potentially leading to therapeutic applications.

- Molecular Formula : C₉H₁₄N₂O₂

- Molar Mass : 174.22 g/mol

- Structure : The compound consists of a piperidine ring substituted with an aminoethyl group and a methyl ester.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It may function as a ligand, modulating receptor activity and influencing downstream signaling pathways. This can lead to various biological effects, including:

- Enzyme Inhibition : The compound may inhibit certain enzymes, impacting metabolic pathways.

- Receptor Binding : It has been studied for its potential binding affinity to neurotransmitter receptors, which could affect neurotransmission and related physiological processes.

Anticancer Activity

Research has demonstrated that piperidine derivatives, including this compound, exhibit anticancer properties. A study highlighted the compound's ability to induce apoptosis in cancer cells, suggesting it may be effective against specific tumor types:

| Study | Cell Line | Effect | Reference |

|---|---|---|---|

| 1 | FaDu (hypopharyngeal) | Increased cytotoxicity compared to bleomycin | |

| 2 | Various cancer lines | Induction of apoptosis and cell cycle arrest |

Neuroprotective Effects

The compound's structural characteristics suggest potential neuroprotective effects through modulation of neurotransmitter systems. Its interaction with cholinergic pathways may provide benefits in neurodegenerative conditions:

| Target | Activity | Reference |

|---|---|---|

| Cholinergic Receptors | Modulation of receptor activity | |

| Neurotransmitter Uptake Inhibition | Potential for neuroprotective effects |

Case Studies

- Anticancer Efficacy in Preclinical Models

- A study evaluated the compound's efficacy against colorectal cancer cells. Results indicated that it significantly inhibited cell proliferation and induced apoptosis.

- Neuropharmacological Assessment

- In vitro studies demonstrated that this compound modulated neurotransmitter release in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases.

科学的研究の応用

Pharmacological Research

Methyl 3-(1-aminoethyl)piperidine-1-carboxylate is primarily explored for its role as a precursor in the synthesis of trace amine-associated receptor 1 (TAAR1) agonists. This compound has shown promise in pharmacological studies, particularly for its antipsychotic effects without directly antagonizing D2 dopamine receptors.

Key Findings:

- A Phase 2 clinical study demonstrated the efficacy of a TAAR1 agonist synthesized from this compound, indicating its potential therapeutic applications in treating psychiatric disorders.

Catalysis Research

The compound is also utilized in catalysis research, particularly in developing new catalysts for hydrogenation reactions. These reactions are essential in industrial chemical processes.

Methods and Results:

- Researchers have successfully employed heterogeneous cobalt catalysts based on titanium nanoparticles and melamine for acid-free hydrogenation using this compound, achieving high yields and selectivity.

This compound exhibits significant biological activities, particularly concerning neurotransmitter systems involving dopamine and serotonin. This suggests potential applications in treating neurological disorders.

Table 1: Summary of Applications

| Application Area | Specific Use | Key Findings/Results |

|---|---|---|

| Pharmacology | Precursor for TAAR1 agonists | Antipsychotic effects without D2 receptor antagonism |

| Catalysis | Hydrogenation reactions | High yields using cobalt catalysts |

| Neuropharmacology | Influence on neurotransmitter systems | Potential treatment for mood disorders |

Table 2: Synthesis Pathways

| Reaction Type | Description | Outcome |

|---|---|---|

| Functionalization | Introduction of functional groups | Enhanced binding affinity to TAAR1 |

| Hydrogenation | Use of heterogeneous catalysts | Improved selectivity and yield in synthetic processes |

Case Study 1: TAAR1 Agonist Development

A study focused on synthesizing TAAR1 agonists using this compound highlighted its potential as an antipsychotic agent. The study demonstrated that modifications to the piperidine structure could enhance receptor selectivity and potency.

Case Study 2: Hydrogenation Reactions

In another research project, the compound was utilized in hydrogenation reactions involving substituted pyridines. The results indicated successful conversions into corresponding piperidines, showcasing its versatility in synthetic organic chemistry.

特性

IUPAC Name |

methyl 3-(1-aminoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-7(10)8-4-3-5-11(6-8)9(12)13-2/h7-8H,3-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNJKIHUDPWFJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN(C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。